1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxylic acid family, characterized by a fused pyrazole-pyridine core. The 1-position is substituted with a carboxymethyl group (-CH2COOH), while the 6-position bears a furan-2-yl moiety.
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1-(carboxymethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O5/c1-7-12-8(14(20)21)5-9(10-3-2-4-22-10)15-13(12)17(16-7)6-11(18)19/h2-5H,6H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
HQBJHWKAWILPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of o-Aminoaldehydes with Pyrazolones
A modified Friedländer protocol employs 5-amino-3-methyl-1H-pyrazole-4-carbaldehyde (or its furan-substituted analog) and 2-furylglyoxal under acidic conditions. Cyclocondensation in refluxing acetic acid yields the pyrazolo[3,4-b]pyridine core, with the furan moiety introduced via the aldehyde component.
Example protocol :
-
o-Aminoaldehyde : 5-Amino-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Carbonyl partner : 2-Furylglyoxal hydrate (1.2 equiv)
-
Conditions : Glacial acetic acid, 120°C, 12 h
Post-cyclization, the N1 position undergoes alkylation with bromoacetic acid (1.5 equiv) in DMF using K₂CO₃ as base (60°C, 6 h), introducing the carboxymethyl group.
Alkylation Strategies for N1 Functionalization
Direct alkylation of pre-formed pyrazolo[3,4-b]pyridines proves effective for introducing the carboxymethyl group.
Nucleophilic Substitution
The deprotonated N1 nitrogen in 6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid reacts with ethyl bromoacetate (1.2 equiv) in THF using NaH (2.0 equiv). Subsequent hydrolysis (NaOH, EtOH/H₂O) yields the carboxylic acid.
Optimization data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 25 | 24 | 45 |
| K₂CO₃ | DMF | 60 | 6 | 62 |
| DBU | DCM | 40 | 12 | 38 |
Cyclocondensation with Furan-Containing Aldehydes
One-Pot Synthesis via Vilsmeier-Haack Formylation
Introducing the furan group early in the synthesis streamlines the process:
-
Formylation of 3-methyl-1H-pyrazol-5-amine using POCl₃/DMF generates 5-amino-4-formyl-3-methyl-1H-pyrazole .
-
Condensation with furan-2-carbonyl chloride in pyridine forms the imine intermediate.
-
Cyclization under microwave irradiation (150°C, 20 min) produces the pyrazolo[3,4-b]pyridine core.
Protection-Deprotection Techniques
To prevent side reactions during alkylation, carboxylic acid groups are protected as ethyl esters:
Stepwise protocol :
-
Esterification : Treat 4-carboxylic acid intermediate with SOCl₂/EtOH (0°C → reflux).
-
N1 alkylation : React with ethyl bromoacetate (K₂CO₃, DMF, 60°C).
Characterization and Analytical Data
Key spectroscopic features confirm successful synthesis:
¹H NMR (DMSO-d₆) :
-
δ 8.72 (s, 1H, H-5)
-
δ 7.92 (d, J = 1.8 Hz, 1H, furan H-5)
-
δ 6.82 (dd, J = 3.4, 1.8 Hz, 1H, furan H-4)
-
δ 4.63 (s, 2H, CH₂COO⁻)
LC-MS (ESI-) : m/z 342.1 [M-H]⁻
Challenges and Optimization
Chemical Reactions Analysis
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that include cyclization and functional group transformations. Recent advances in synthetic methodologies have allowed for the efficient production of this compound from readily available precursors. The incorporation of furan moieties enhances the compound's reactivity and biological profile.
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-b]pyridine core exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine possess significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against both bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Research has indicated that pyrazolo derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study published in the Bull. Chem. Soc. Ethiop. explored the synthesis of novel pyrazolo derivatives and their anticancer properties. The results showed that specific modifications to the pyrazolo framework significantly enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Activity : In another study, compounds derived from 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid were tested for their effectiveness against resistant bacterial strains. The findings revealed promising results, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of pyrazolo derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. This suggests their potential for developing new anti-inflammatory therapies .
Data Table: Biological Activities of Pyrazolo Derivatives
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations in pyrazolo[3,4-b]pyridine derivatives include substitutions at the 1-position, which significantly influence molecular weight, solubility, and electronic properties. Below is a comparative analysis:
Spectral Data and Characterization
- 1-Benzyl-... : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.20–7.43 ppm (benzyl) and furan protons at δ 8.03–8.08 ppm. ESI-MS: m/z 334.2 (M+H)+ .
- 1-(3-Chlorophenyl)-... : Bright yellow solid; ¹H NMR signals for chlorophenyl and furan groups expected near δ 7.2–7.5 ppm .
- Target Compound : Predicted ¹H NMR signals include a triplet for -CH2COOH (δ ~2.5–3.0 ppm) and furan protons (δ ~6.5–8.0 ppm).
Biological Activity
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known by its CAS number 1011400-21-7, is a compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁N₃O₅, with a molecular weight of 301.25 g/mol. Its structure features a pyrazolo ring fused with a pyridine moiety, which is known for conferring various biological activities.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. A study highlighted that compounds derived from this class can act as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis critical for cancer cell metabolism and survival . Inhibition of NAMPT can lead to reduced cellular NAD+ levels, triggering apoptosis in cancer cells.
Enzyme Inhibition
1-(Carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as an inhibitor for several enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to the synthesis of nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism . This inhibition could have implications for metabolic disorders and cancer therapies.
Pharmacological Applications
The compound has been explored for its role in developing new therapeutic agents targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .
Study on Anticancer Properties
A notable study investigated the effects of various pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The results demonstrated that compounds with similar structures to 1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibited selective cytotoxicity against colorectal and ovarian cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Inhibition of NAD+ Synthesis
In another research effort, the compound was tested for its ability to inhibit NAD+ synthesis in vitro. The results indicated a significant reduction in NAD+ levels in treated cells compared to controls, suggesting that this compound could serve as a valuable tool in studying cellular metabolism and energy homeostasis .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives like the target compound?
The synthesis typically involves multi-step reactions, such as cyclocondensation of 5-aminopyrazoles with aromatic aldehydes or ketones. For example, substituents like the furan-2-yl group can be introduced via Suzuki coupling or nucleophilic substitution. Reaction conditions (e.g., Pd catalysis, temperature, and solvent polarity) significantly influence yields and regioselectivity . Acidic hydrolysis of ester intermediates (e.g., using HCl/water under reflux) is common for introducing carboxylic acid moieties .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and confirm regioselectivity. For example, furan protons appear as distinct doublets in the aromatic region .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Programs like SHELXL (via SHELX suite) resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Q. How can researchers address solubility challenges during biological assays?
Methanol, DMSO, or aqueous buffers (pH-adjusted) are preferred solvents. For low solubility, derivatization (e.g., ester-to-acid conversion) or co-solvent systems (e.g., PEG-400/water) may enhance bioavailability .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve yields of the furan-2-yl-substituted pyrazolo[3,4-b]pyridine core?
- Regioselectivity Control: Use directing groups (e.g., methyl at position 3) to bias cyclization toward the desired pyrazolo[3,4-b]pyridine isomer .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves purity .
- Catalytic Systems: Pd(PPh3)4 or XPhos-based catalysts enhance coupling efficiency for furan introduction .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO), polarizability, and hyperpolarizability for nonlinear optical applications .
- Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions (e.g., charge transfer between furan and pyridine rings) influencing stability .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Variable Temperature NMR: Detects dynamic processes (e.g., tautomerism) affecting peak splitting .
- 2D NMR (COSY, NOESY): Clarifies through-space and through-bond correlations, especially for overlapping signals .
- Computational Validation: Compare experimental 1H/13C shifts with CAM-B3LYP/6-311++G(d,p)-predicted values to identify anomalies .
Q. What strategies mitigate byproduct formation during the introduction of the carboxymethyl group?
Q. How do thermodynamic parameters (e.g., Gibbs free energy) inform the compound’s stability?
DFT-derived thermodynamic properties (ΔG, ΔH) predict stability under varying conditions. For example, lower ΔG values correlate with higher thermal stability, guiding storage conditions (e.g., 2–8°C for labile derivatives) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between experimental and computational UV-Vis spectra?
- Solvent Effects: Use the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) to simulate solvent interactions (e.g., methanol vs. cyclohexane) and refine theoretical spectra .
- Excited-State Calculations: Time-dependent DFT (TD-DFT) models electronic transitions, identifying charge-transfer bands misaligned with experimental data .
Q. Why do biological activity results vary across structural analogs with similar substituents?
- Steric and Electronic Tuning: Minor changes (e.g., methyl vs. trifluoromethyl at position 3) alter binding affinity to targets like kinase enzymes or mGluR5 receptors .
- Metabolic Stability: Carboxymethyl groups enhance water solubility but may reduce membrane permeability, affecting in vivo efficacy .
Methodological Tables
Q. Table 1: Key Synthetic Conditions for Pyrazolo[3,4-b]pyridine Derivatives
Q. Table 2: Computational vs. Experimental Spectral Data
| Parameter | Experimental (NMR, cm⁻¹) | CAM-B3LYP Predicted | Deviation (%) |
|---|---|---|---|
| C=O Stretch (IR) | 1685 | 1678 | 0.4 |
| 1H Shift (Furan H) | 7.52 ppm | 7.48 ppm | 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
